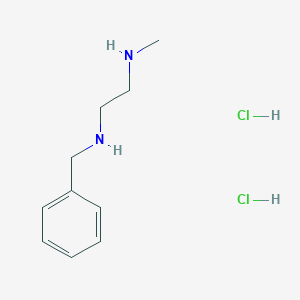

N'-Benzyl-N-methylethane-1,2-diamine;dihydrochloride

Description

N'-Benzyl-N-methylethane-1,2-diamine dihydrochloride is a substituted ethane-1,2-diamine derivative characterized by a benzyl group at the N' position and a methyl group at the N position, forming a dihydrochloride salt. The dihydrochloride salt form enhances solubility and stability, making it suitable for research and pharmaceutical use .

Properties

IUPAC Name |

N'-benzyl-N-methylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-11-7-8-12-9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWWUGBSVHUDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNCC1=CC=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-N-methylethane-1,2-diamine;dihydrochloride typically involves the reaction of N-benzyl-2-chloro-N-methyl-ethanamine with an appropriate base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of N’-Benzyl-N-methylethane-1,2-diamine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-N-methylethane-1,2-diamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-ethane-1,2-diamine oxide, while reduction could produce N-benzyl-N-methyl-ethane-1,2-diamine .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N'-Benzyl-N-methylethane-1,2-diamine; dihydrochloride

- Molecular Formula : C3H12Cl2N2

- Molecular Weight : 139.06 g/mol

Scientific Research Applications

The compound has been investigated for its various applications in scientific research, particularly in pharmacology and organic chemistry.

Pharmaceutical Applications

N'-Benzyl-N-methylethane-1,2-diamine; dihydrochloride has been identified as a precursor in the synthesis of various pharmaceuticals due to its structural properties which allow for modifications that enhance biological activity:

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound can exhibit anti-cancer properties. For example, compounds derived from N-benzyl-N-methyldecan-1-amine have demonstrated anti-neoplastic activities against human lung cancer cells .

- Anti-inflammatory Effects : Studies indicate that compounds related to N'-Benzyl-N-methylethane-1,2-diamine can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting potential use in treating inflammatory diseases like rheumatoid arthritis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Masked Source of Ammonia : It can be utilized as a masked source of ammonia in various chemical reactions, allowing for the selective formation of amines through alkylation processes .

- Synthesis of Isoquinolines : The compound can be involved in the preparation of isoquinolines through reactions with glyoxal acetal, showcasing its utility in synthesizing complex organic molecules .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of N’-Benzyl-N-methylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Targets

The table below highlights key structural analogs of N'-Benzyl-N-methylethane-1,2-diamine dihydrochloride, emphasizing substituent variations and associated biological activities:

Biological Activity

N'-Benzyl-N-methylethane-1,2-diamine; dihydrochloride (BMEDA) is a compound that has garnered attention in various fields due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

BMEDA is a dihydrochloride salt of a diamine compound, characterized by the following molecular formula:

- Molecular Formula : C₁₂H₁₈Cl₂N₂

- Molecular Weight : 265.19 g/mol

The biological activity of BMEDA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's amine groups allow it to participate in hydrogen bonding and ionic interactions, which can modulate the activity of specific proteins involved in biochemical pathways.

- Enzyme Interaction : BMEDA has been shown to inhibit certain enzymes, potentially altering metabolic pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that BMEDA exhibits several biological activities:

- Anti-inflammatory Activity : Studies have demonstrated that BMEDA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in immune cells. This suggests potential applications in treating inflammatory diseases .

- Anti-cancer Effects : Preliminary investigations have shown that BMEDA may possess anti-neoplastic properties, impacting cancer cell viability and proliferation through apoptosis induction .

- Neuroprotective Effects : There is emerging evidence that BMEDA may protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases .

1. Anti-inflammatory Effects

A study involving the treatment of THP-1 cells with BMEDA highlighted its ability to reduce the activation of key inflammatory pathways. The results indicated a significant decrease in myeloperoxidase (MPO) activity and inflammatory mediator production during lipopolysaccharide (LPS) stimulation. This suggests that BMEDA could be beneficial for conditions like colitis and rheumatoid arthritis .

2. Anti-cancer Activity

In vitro studies on lung cancer cells (A549) demonstrated that BMEDA inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of cell cycle regulators .

3. Neuroprotective Properties

Research focusing on neuroprotection revealed that BMEDA could mitigate oxidative stress-induced damage in neuronal cell lines. This was assessed through assays measuring cell viability and oxidative stress markers, indicating its potential for treating neurodegenerative disorders .

Comparative Analysis with Related Compounds

To better understand the uniqueness of BMEDA's biological activity, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N'-Dibenzylethylenediamine | C₁₄H₁₈N₂ | Contains two benzyl groups; higher lipophilicity |

| Benzyl-N,N-dimethylethylenediamine | C₁₃H₁₈N₂ | Dimethylated amine; altered steric hindrance |

| N,N-Diethyl-N-benzylethylenediamine | C₁₄H₁₈N₂ | Ethyl substitution affects solubility and reactivity |

Q & A

Q. What are the standard synthetic routes for preparing N'-Benzyl-N-methylethane-1,2-diamine dihydrochloride?

The compound is typically synthesized via reductive amination or condensation reactions. For example, reacting benzaldehyde derivatives with methylamine or ethylenediamine under acidic conditions, followed by hydrochlorination. The Leuckart reaction (using methylammonium formate) and benzylidenemethylamine intermediates are common methods, though yields may vary (e.g., 8% in some routes) . Optimization often involves adjusting stoichiometry, temperature, and catalysts like sodium borohydride or hydrogenation agents.

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm amine proton environments and benzyl/methyl group integration.

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ peak at m/z 227.2).

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

- Elemental analysis to validate chloride content (theoretical ~25.6% for dihydrochloride salts).

Q. What are the primary research applications of this compound?

It is used as:

- A precursor in ligand synthesis for metal coordination complexes.

- An intermediate in developing neuroactive agents (e.g., mGlu receptor modulators) .

- A model substrate for studying amine reactivity in organic transformations (e.g., alkylation, acylation).

Advanced Research Questions

Q. How can researchers address low yields in the Leuckart synthesis of this compound?

Low yields (~8%) in traditional Leuckart routes arise from side reactions (e.g., over-reduction). Mitigation strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Catalyst screening : Transition metals (Pd/C, Raney Ni) enhance reductive efficiency.

- pH control : Maintaining acidic conditions (pH 4–6) minimizes byproduct formation .

- Alternative routes : Switching to benzyl chloride/ethylenediamine condensation with methylamine hydrochloride may improve scalability .

Q. What experimental variables influence the compound’s stability under storage?

Stability is affected by:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.

- Light exposure : Amber vials reduce photolytic decomposition of the benzyl group.

- pH : Solutions should be buffered (pH 3–5) to avoid freebase precipitation .

- Data contradiction : Some studies report >90% stability at 4°C for 6 months, while others note oxidation after 3 months; confirm via periodic HPLC .

Q. How can researchers resolve contradictions in pharmacological data (e.g., anxiolytic vs. anxiogenic effects)?

Discrepancies in biological activity (e.g., mGlu7 modulation ) may arise from:

- Dosage differences : Biphasic effects (e.g., low-dose agonism vs. high-dose antagonism).

- Species variability : Rodent strain-specific receptor expression profiles.

- Experimental design : Control for stress paradigms (e.g., forced swim vs. open-field tests).

- Methodology : Use siRNA knockdown or knockout models to isolate receptor-specific effects .

Methodological Challenges

Q. What strategies optimize chiral resolution of this compound for enantioselective studies?

Chiral separation techniques include:

Q. How do researchers validate the compound’s role in modulating receptor signaling pathways?

Key steps:

- In vitro binding assays : Radioligand competition (³H-labeled antagonists) to determine IC₅₀.

- Calcium imaging : Measure intracellular Ca²⁺ flux in HEK293 cells expressing mGlu7 receptors.

- Western blotting : Quantify downstream effectors (e.g., ERK phosphorylation) .

- Behavioral assays : Correlate dose-dependent effects in anxiety models (elevated plus-maze) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.